2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane
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Overview
Description
2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane is a chemical compound with a unique structure that includes a dioxaphospholane ring substituted with diphenylmethoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane typically involves the reaction of diphenylmethanol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles like amines or alcohols replace the diphenylmethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Phosphorus-containing compounds with various substituents
Scientific Research Applications
2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol: A precursor in the synthesis of 2-(Diphenylmethoxy)-4,5-dimethyl-1,3,2-dioxaphospholane.
Phosphorus trichloride (PCl3): Used in the synthesis of phosphorus-containing compounds.
Phosphine oxides: Products of the oxidation of phosphorus compounds.
Uniqueness
This compound is unique due to its dioxaphospholane ring structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
63942-33-6 |
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Molecular Formula |
C17H19O3P |
Molecular Weight |
302.30 g/mol |
IUPAC Name |
2-benzhydryloxy-4,5-dimethyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C17H19O3P/c1-13-14(2)19-21(18-13)20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,1-2H3 |
InChI Key |
DVVXPLATVKBFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OP(O1)OC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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